molecular formula C16H20N4 B1399184 (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine CAS No. 1316222-73-7

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine

Cat. No. B1399184
M. Wt: 268.36 g/mol
InChI Key: FHVAPVHERBJISM-UHFFFAOYSA-N
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Description

6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine (MHP) is a synthetic compound that has been studied for a variety of applications in scientific research. MHP is a derivative of pyridine and has been found to possess unique properties that make it suitable for use in a range of laboratory experiments.

Scientific Research Applications

Hydrogen Peroxide Reactivity in Copper(II) Complexes

Research has explored the structure and reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine (TPA) ligands, which are related to the chemical . These studies have provided insights into the effects of aromatic substituents on the coordination chemistry of the TPA ligand system, potentially relevant for understanding similar compounds (Kunishita et al., 2008).

Synthesis and Structure of Metal Aminopyridinato Complexes

Research into the synthesis, structure, and application of group 10 metal aminopyridinato complexes, including derivatives of aminopyridines, has been conducted. These studies are relevant for understanding the chemical properties and potential applications of similar aminopyridine-based compounds (Deeken et al., 2006).

Transition Metal Complexes of Pentadentate Amine/Imine Ligands

A novel hexahydropyrimidine derivative has been synthesized and used to study first-row transition metal complexes. This research contributes to our understanding of the coordination chemistry of similar ligands and their metal complexes (Schmidt et al., 2011).

Bifunctional Oligo-α-Aminopyridines and Copper(II) Complexes

Studies on the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes offer insights into the coordination behavior and potential applications of these types of compounds, which are structurally related to the chemical (Hasan et al., 2003).

properties

IUPAC Name

2-methyl-6-piperidin-4-yl-N-pyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12-10-14(20-16-4-2-3-7-18-16)11-15(19-12)13-5-8-17-9-6-13/h2-4,7,10-11,13,17H,5-6,8-9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVAPVHERBJISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCNCC2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 2
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 3
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 4
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 5
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Reactant of Route 6
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine

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